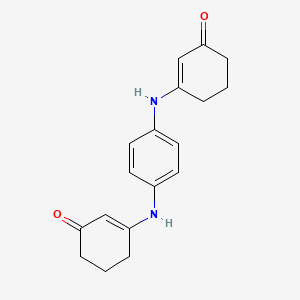

3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withcGMP-inhibited 3’,5’-cyclic phosphodiesterase B . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

It’s likely that it interacts with its target enzyme to modulate its activity, thereby affecting the levels of cyclic nucleotides within the cell .

Biochemical Pathways

These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

Modulation of cyclic nucleotide levels can have wide-ranging effects, potentially influencing cell growth, differentiation, and survival .

Biologische Aktivität

3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various biological activities, including anti-cancer and antimicrobial effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Density : 1.294 g/cm³

- Boiling Point : 491.5 ± 45.0 °C .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cell proliferation, particularly in cancer cells.

- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways associated with growth and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC3 (Prostate) | 20 |

| HeLa (Cervical) | 25 |

Antimicrobial Activity

The compound also displays antimicrobial properties, effective against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another research conducted at a university laboratory assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings revealed that the compound inhibited biofilm formation and reduced bacterial viability .

Analyse Chemischer Reaktionen

Key Steps:

-

Excitation : S₀ → S₁ (nπ transition) → ISC → T₂ (ππ*).

-

Cyclization : Conrotatory ring closure forms a bicyclic intermediate.

-

Hydrogen Shift : A -hydride shift yields the trans-product, which epimerizes to the cis-isomer under mild conditions .

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Quantum Yield | 0.45 (λ = 350 nm) | |

| Epimerization Time | <3 h (silica gel) | |

| Major Product Stability | cis-Hexahydrocarbazol-4-one |

Representative Conditions:

| Component | Specification | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 72–89 |

| Base | K₂CO₃ | – |

| Solvent | DMF, 80°C | – |

Key Observations:

-

Deuterium Labeling : Deuterium incorporation at the β-position confirms a -hydride shift during photocyclization .

-

Tautomeric Equilibrium : The enaminone exists in equilibrium between keto-enamine and enol-imine forms, influencing reactivity .

Computational Insights (B3LYP/6-31G*):

| Parameter | Value (kJ/mol) |

|---|---|

| T₁ → S₀ Barrier | 27.9 |

| -Shift Barrier | 43.2 |

Functionalization of Amino Groups

The para-aminophenyl bridge can undergo:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃.

-

Acylation : Forms acetamide derivatives with acetyl chloride (e.g., N-(4-((3-oxocyclohex-1-en-yl)amino)phenyl)acetamide ).

Epimerization Under Mild Conditions

The trans-hexahydrocarbazol-4-one product spontaneously epimerizes to the cis-isomer on silica gel, bypassing the need for base-mediated equilibration .

| Property | trans-Isomer | cis-Isomer |

|---|---|---|

| Melting Point | 165–167°C | 208–210°C |

| Thermodynamic Stability | Metastable | Stable |

Limitations and Challenges

Eigenschaften

IUPAC Name |

3-[4-[(3-oxocyclohexen-1-yl)amino]anilino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17-5-1-3-15(11-17)19-13-7-9-14(10-8-13)20-16-4-2-6-18(22)12-16/h7-12,19-20H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTGSSDHXGEQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC(=O)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.